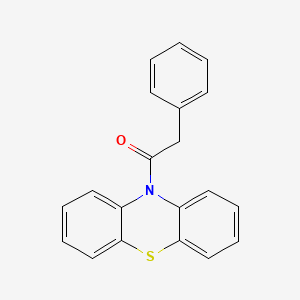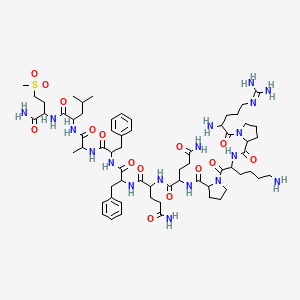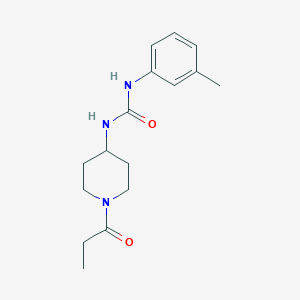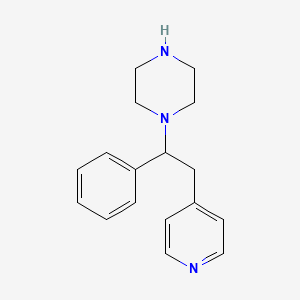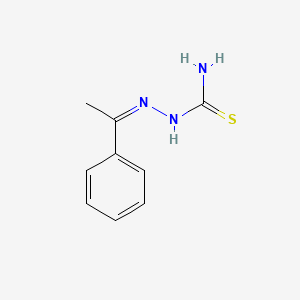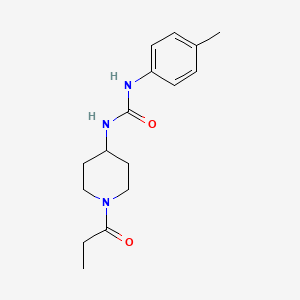
1-(1-Propionylpiperidin-4-yl)-3-p-tolylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Propionylpiperidin-4-yl)-3-p-tolylurea is a chemical compound known for its significant role as a soluble epoxide hydrolase (sEH) inhibitor. This compound has garnered attention due to its potential therapeutic applications in various medical conditions, including hypertension, inflammation, and neurodegenerative diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Propionylpiperidin-4-yl)-3-p-tolylurea typically involves the reaction of p-tolyl isocyanate with 1-(1-propionylpiperidin-4-yl)amine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Propionylpiperidin-4-yl)-3-p-tolylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide or amines are employed under mild conditions.
Major Products: The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
1-(1-Propionylpiperidin-4-yl)-3-p-tolylurea has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its role in modulating biological pathways, particularly those involving inflammation and oxidative stress.
Medicine: Explored for its therapeutic potential in treating hypertension, neurodegenerative diseases, and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry .
Mécanisme D'action
The primary mechanism of action of 1-(1-Propionylpiperidin-4-yl)-3-p-tolylurea involves the inhibition of soluble epoxide hydrolase (sEH). By inhibiting sEH, the compound prevents the hydrolysis of epoxyeicosatrienoic acids (EETs) into dihydroxy derivatives, thereby maintaining the anti-inflammatory and vasodilatory effects of EETs. This mechanism is crucial in reducing hypertension, inflammation, and neurodegeneration .
Similar Compounds:
1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea: Another potent sEH inhibitor with similar therapeutic applications.
4-(5-Phenyl-3-{3-[3-(4-trifluoromethyl-phenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide: A dual inhibitor of sEH and COX-2, used in treating pain and inflammation.
Uniqueness: this compound stands out due to its high selectivity and potency as an sEH inhibitor. Its unique chemical structure allows for effective inhibition of sEH, making it a valuable compound in both research and therapeutic contexts .
Propriétés
Formule moléculaire |
C16H23N3O2 |
|---|---|
Poids moléculaire |
289.37 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-3-(1-propanoylpiperidin-4-yl)urea |
InChI |
InChI=1S/C16H23N3O2/c1-3-15(20)19-10-8-14(9-11-19)18-16(21)17-13-6-4-12(2)5-7-13/h4-7,14H,3,8-11H2,1-2H3,(H2,17,18,21) |
Clé InChI |
JYILGCQJFUIUHF-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Sar1,Tdf2]AngII](/img/structure/B10839119.png)
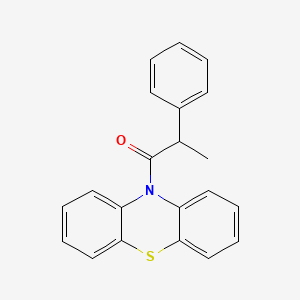
![[Tdf1]AngII](/img/structure/B10839143.png)
![[N40,Pro1,Tyr4,Nle 14]BB](/img/structure/B10839148.png)
![[Sar1Ala]GAL-B2](/img/structure/B10839153.png)

